molecular formula C17H28O5 B10780419 tetranor-Misoprostol-d5

tetranor-Misoprostol-d5

Cat. No.: B10780419
M. Wt: 317.4 g/mol
InChI Key: YFJARCYAVNJENL-WXAODGPZSA-N
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Description

Tetranor-Misoprostol-d5 is a deuterated analog of tetranor-Misoprostol, which is a metabolite of Misoprostol. Misoprostol is a synthetic prostaglandin E1 analog used primarily for its gastroprotective and uterotonic properties. This compound is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of tetranor-Misoprostol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranor-Misoprostol-d5 involves the incorporation of deuterium atoms into the Misoprostol molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the synthesis of Misoprostol, followed by deuteration at the desired positions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetranor-Misoprostol-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tetranor-Misoprostol-d5 is widely used in scientific research for:

Mechanism of Action

Tetranor-Misoprostol-d5, like Misoprostol, exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion and increasing mucus and bicarbonate production. This protective effect helps prevent gastric ulcers. Additionally, it induces uterine contractions by stimulating prostaglandin receptors in the uterus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetranor-Misoprostol-d5 is unique due to the incorporation of deuterium atoms, which makes it particularly useful as an internal standard in analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .

Properties

Molecular Formula

C17H28O5

Molecular Weight

317.4 g/mol

IUPAC Name

3-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]propanoic acid

InChI

InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1/i2D3,9D2

InChI Key

YFJARCYAVNJENL-WXAODGPZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)(C([2H])([2H])CCC)O

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O

Origin of Product

United States

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